molecular formula C10H16ClN B6277766 [(3-ethylphenyl)methyl](methyl)amine hydrochloride CAS No. 2763760-21-8

[(3-ethylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6277766
CAS No.: 2763760-21-8
M. Wt: 185.69 g/mol
InChI Key: URGXQLRYACEFHN-UHFFFAOYSA-N
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Description

(3-ethylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethylphenyl)methylamine hydrochloride typically involves the alkylation of 3-ethylbenzylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (3-ethylphenyl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-ethylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

(3-ethylphenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-ethylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-ethylphenyl)methylamine hydrochloride
  • (2-ethylphenyl)methylamine hydrochloride
  • (3-methylphenyl)methylamine hydrochloride

Uniqueness

(3-ethylphenyl)methylamine hydrochloride is unique due to the specific position of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.

Properties

CAS No.

2763760-21-8

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

1-(3-ethylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-3-9-5-4-6-10(7-9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H

InChI Key

URGXQLRYACEFHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CNC.Cl

Purity

95

Origin of Product

United States

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